methyl 2-(1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate
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Overview
Description
Methyl 2-(1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a synthetic organic compound with potential applications in various fields including medicinal chemistry and material sciences. Its complex structure incorporates elements that can interact uniquely with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Preparation of the 1,2,4-oxadiazole: : The oxadiazole moiety is synthesized via the cyclization of a dinitrile with hydrazine hydrate.
Formation of the quinazolinone core: : This involves the cyclization of anthranilic acid derivatives.
Benzoylation: : The final step is the esterification of the intermediate with benzoic acid to form the methyl ester.
Industrial Production Methods
Scaling this synthesis to industrial levels requires optimization of each step for yield and purity, including solvent selection and reaction temperatures. Flow chemistry could be utilized to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: : Reduction of the quinazolinone may lead to the formation of hydroquinazolinones.
Substitution: : The aromatic rings allow for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens, nitrating agents under acidic conditions.
Major Products
These reactions produce derivatives with modified functional groups, useful in the development of related compounds with different properties.
Scientific Research Applications
Chemistry
Catalysts: : Potential use in homogeneous and heterogeneous catalysis.
Polymer Chemistry: : The unique structure may serve as a monomer for creating specialized polymers.
Biology
Enzyme Inhibition: : Could act as an inhibitor for specific enzymes due to its structural complexity.
Bio-labeling: : Utilized in labeling studies due to its fluorescence under certain conditions.
Medicine
Pharmacology: : Investigated for its potential as a pharmaceutical agent, particularly in oncology and neurology.
Industry
Material Science: : Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction and thereby inhibiting the enzyme's activity. Pathways involved could include cellular signaling pathways where the compound modulates the activity of key signaling proteins.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as quinazolinones and oxadiazoles, this compound stands out due to its combination of both moieties:
Quinazolinones: : Known for their pharmacological activities, particularly as anti-cancer agents.
Oxadiazoles: : Recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Similar Compounds
Quinazolinone derivatives: : 2-Phenylquinazolin-4-one
Oxadiazole derivatives: : 2,5-Diphenyl-1,3,4-oxadiazole
This unique compound bridges the characteristics of both classes, offering a hybrid functionality that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O5/c1-3-17-12-14-18(15-13-17)24-28-23(36-29-24)16-30-21-10-6-4-8-19(21)25(32)31(27(30)34)22-11-7-5-9-20(22)26(33)35-2/h4-15H,3,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZCINUUFFKCIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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